Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)
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Overview
Description
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is an industrial chemical known for its use as a colorant dye . It is an organic substance that is not naturally produced in the environment . This compound has been identified as a high priority for ecological risk assessment due to its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .
Preparation Methods
The synthetic routes and reaction conditions for producing Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) are not explicitly detailed in the available literature. it is known that the compound is not naturally produced and is likely synthesized through industrial processes .
Chemical Reactions Analysis
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is expected to undergo various chemical reactions typical of azo dyes. These reactions may include:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) has several scientific research applications, including:
Chemistry: Used as a colorant dye in various chemical processes and products.
Biology: Potential use in biological staining and labeling due to its colorant properties.
Industry: Primarily used in the textile industry as a dye for coloring fabrics.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is not well-documented. as a colorant dye, its primary function is to impart color to materials. The molecular targets and pathways involved in its action are not explicitly detailed in the available literature.
Comparison with Similar Compounds
Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) is similar to other azo dyes in terms of its chemical structure and properties. Similar compounds include:
Disperse azo dyes: Used in the textile industry for dyeing synthetic fibers.
Other azo dyes: Used in various applications, including food coloring, biological staining, and industrial processes.
The uniqueness of Ethanol, 2,2’-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester) lies in its specific chemical structure, which includes the 2,6-dibromo-4-nitrophenyl group, making it distinct from other azo dyes.
Properties
CAS No. |
55619-18-6 |
---|---|
Molecular Formula |
C20H20Br2N4O6 |
Molecular Weight |
572.2 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C20H20Br2N4O6/c1-13(27)31-9-7-25(8-10-32-14(2)28)16-5-3-15(4-6-16)23-24-20-18(21)11-17(26(29)30)12-19(20)22/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
AKGBLCAZNYPAGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
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